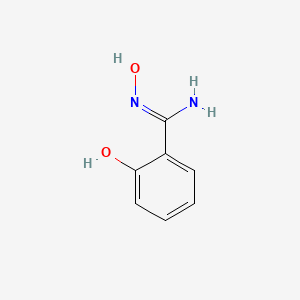

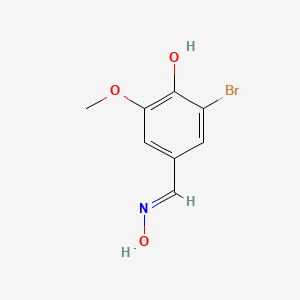

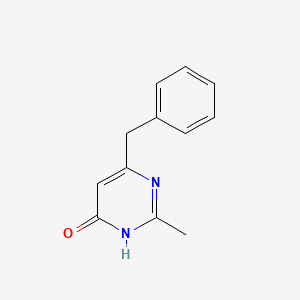

![molecular formula C11H8N4O B1384419 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 70015-80-4](/img/structure/B1384419.png)

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Descripción general

Descripción

“3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study described the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related bicyclic cores with the 3-aminobenzisoxazole P1 moiety . Another study reported the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their activities to inhibit TRKA .Molecular Structure Analysis

The molecular structure of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be analyzed based on its molecular formula C17H20N4O2 . The compound has a molecular weight of 312.37 g/mol .Chemical Reactions Analysis

The chemical reactions involving “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” have been studied in the context of its potential as a pharmacological agent . For example, one study described potent factor Xa inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one bicyclic core .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be inferred from its molecular structure and formula. It has a molecular weight of 312.37 g/mol and a molecular formula of C17H20N4O2 .Aplicaciones Científicas De Investigación

- Field : Chemistry

- Application : This research covers comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each method are considered .

- Field : Biochemistry

- Application : The research determined the structures of the ligand-binding domain (LBD) of PPARα in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives .

- Method : The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD .

- Results : This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

- Field : Chemistry

- Application : The research reports a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .

- Method : This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

- Results : The compounds show good detonation performances and low sensitivities .

Synthesis of Pyrazolo Pyridine Derivatives

PPARα Activation

Synthesis of Energetic Ionic Compounds

- Field : Biochemistry

- Application : In this study, new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR-TK inhibitors .

- Method : Both green and conventional methods were used for the synthesis of these compounds .

- Results : The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines. Two compounds exhibited excellent broad-spectrum cytotoxic activity .

- Field : Chemistry

- Application : This research covers comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each method are considered .

EGFR-TK Inhibitors

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Synthesis of 5-Amino-3-Methyl-1-Phenyl-1H-Pyrazole

- Field : Chemistry

- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of each method are considered .

- Field : Biochemistry

- Application : In this study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods .

- Method : All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .

- Results : The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .

- Field : Pharmaceutical Chemistry

- Application : This research provides an appraisal on synthetic and pharmaceutical perspectives of pyrazolo pyrimidine scaffold .

- Method : The research involves the synthesis of various pyrazolo pyrimidine derivatives .

- Results : The synthesized compounds were evaluated for their potential pharmaceutical applications .

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

EGFR-TK Inhibitors

Pharmaceutical Perspectives of Pyrazolo Pyrimidine Scaffold

Synthesis of Tetrahydro-1H-pyrazolo[3,4-b]pyridines

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLZFADCRQQBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

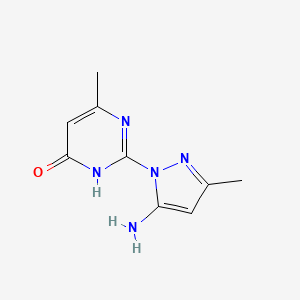

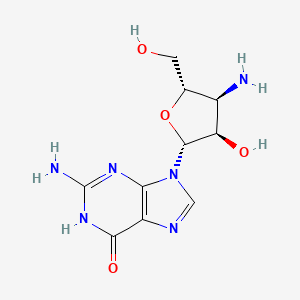

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)

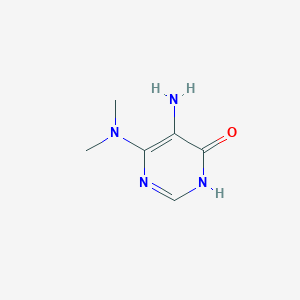

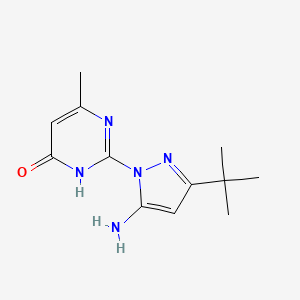

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

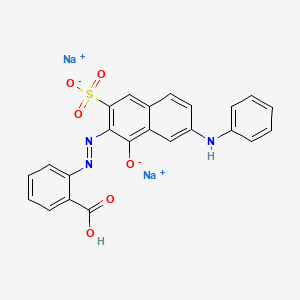

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

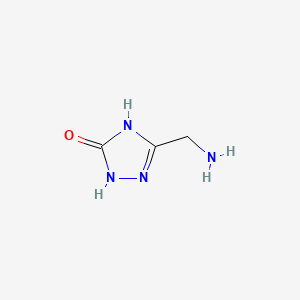

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)